Product packaging for Malformin-B4(Cat. No.:)

Malformin-B4

Cat. No.: B13714493
M. Wt: 529.7 g/mol
InChI Key: PIXYPRXKMCTYQV-UPELKQERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malformin-B4 is a cyclic pentapeptide of significant interest in microbiological and agricultural research. This compound is a specific analog of the Malformin family, a class of metabolites known to be produced by various Aspergillus species. Early studies on Malformins indicate their potential to induce morphological abnormalities in plant roots and stems, making them a valuable tool for investigating plant physiology and growth regulation. Research into this compound may provide insights into fungal biology, peptide biosynthesis, and cell signaling pathways in plants. The mechanism of action, while not fully elucidated for this specific analog, is thought to involve the disruption of normal cell division and development processes. Our this compound is provided as a high-purity qualified reference standard to ensure consistency and reliability in your experimental results. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H39N5O5S2 B13714493 Malformin-B4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H39N5O5S2

Molecular Weight

529.7 g/mol

IUPAC Name

(1S,4S,7R,10S,13S)-4,7-di(butan-2-yl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone

InChI

InChI=1S/C23H39N5O5S2/c1-7-12(5)17-22(32)25-14-9-34-35-10-15(24-19(14)29)20(30)26-16(11(3)4)21(31)27-18(13(6)8-2)23(33)28-17/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,32)(H,26,30)(H,27,31)(H,28,33)/t12?,13?,14-,15-,16+,17+,18-/m1/s1

InChI Key

PIXYPRXKMCTYQV-UPELKQERSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C(C)CC)C(C)C)NC2=O

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)C)NC2=O

Origin of Product

United States

Biosynthesis and Fungal Origin of Malformins

Fungal Producers and Strain Diversity

Malformin-B4, along with other malformins, is primarily produced by various strains of the fungus Aspergillus niger. researchgate.nettandfonline.comuniv-lille.frnih.govresearchgate.netscielo.brfortunejournals.com This species is a common saprophytic fungus found in diverse environments and is also used in industrial applications. researchgate.netcanada.ca Strains of Aspergillus niger have been isolated from various sources, including soil, cereals, coffees, and grapes, with some being prolific producers of malformins. researchgate.netfortunejournals.com Additionally, Aspergillus tubingensis has been identified as another fungal source of malformins. nih.govresearchgate.netnih.gov The production of specific malformins, including B4, can be influenced by the specific fungal strain and the culture conditions. nih.gov For instance, certain industrial strains of A. niger have been developed to optimize the production of desired compounds while minimizing the synthesis of others. researchgate.net

Table 1: Fungal Producers of this compound

Fungal SpeciesCommon HabitatsReference
Aspergillus nigerSoil, cereals, coffee, grapes researchgate.netfortunejournals.com
Aspergillus tubingensisPlants, soil nih.govresearchgate.netnih.gov

Non-Ribosomal Peptide Synthetase (NRPS) Pathway Elucidation

The biosynthesis of this compound occurs through a non-ribosomal peptide synthetase (NRPS) pathway. uniprot.orgwikipedia.org This is a distinct mechanism from ribosomal protein synthesis, allowing for the incorporation of non-proteinogenic amino acids and the creation of complex cyclic and modified peptide structures. wikipedia.orgnih.gov NRPS enzymes are large, modular proteins where each module is responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. nih.govnih.gov

A key enzyme in the biosynthesis of malformins is a non-ribosomal peptide synthetase encoded by the gene mlfA. uniprot.orgresearchgate.net This multi-domain enzyme is responsible for assembling the pentapeptide backbone of malformins. uniprot.org The mlfA gene is part of a larger biosynthetic gene cluster that contains all the necessary enzymatic machinery for malformin production. uniprot.org Studies involving the overexpression or knockout of the mlfA gene have confirmed its central role in malformin biosynthesis. researchgate.net

The structure of this compound is a cyclic pentapeptide composed of D-cysteine, D-cysteine, L-valine, D-isoleucine, and L-isoleucine. tandfonline.comuniv-lille.fr The NRPS modules exhibit substrate specificity, selecting and activating the correct amino acids for incorporation into the peptide chain. asm.orgtandfonline.com The adenylation (A) domain within each NRPS module is responsible for recognizing and activating the specific amino acid substrate. nih.gov The sequence of these modules dictates the final amino acid sequence of the peptide.

Table 2: Amino Acid Composition of this compound

Amino AcidChiralityReference
CysteineD tandfonline.comuniv-lille.fr
CysteineD tandfonline.comuniv-lille.fr
ValineL tandfonline.com
IsoleucineD tandfonline.com
IsoleucineL tandfonline.com

Following the assembly of the linear pentapeptide by the NRPS, it undergoes a crucial post-synthetic modification: the formation of a disulfide bond. univ-lille.fruniprot.org This bond forms between the thiol groups of the two D-cysteine residues, creating the characteristic cyclic structure of this compound. tandfonline.comuniv-lille.fr This cyclization is essential for the molecule's final conformation and biological activity. The formation of disulfide bonds is a common feature in the maturation of many peptides and proteins, often occurring in an oxidizing environment to facilitate the reaction. mmsl.czresearchgate.netahajournals.orgneb.commdpi.com

Genetic Architecture of Malformin Production

The genes responsible for malformin biosynthesis are organized into a biosynthetic gene cluster (BGC). uniprot.orgmdpi.com This clustering allows for the coordinated regulation and expression of all the enzymes required for the production of the final secondary metabolite. nih.govmdpi.comnih.gov

The biosynthetic gene cluster for malformins has been identified and characterized in malformin-producing fungi. uniprot.orgresearchgate.net This cluster contains the mlfA gene, which encodes the central NRPS enzyme, as well as genes for other necessary enzymes. uniprot.org These can include enzymes involved in the formation of the disulfide bond and potentially other tailoring enzymes that modify the core peptide structure. uniprot.org The BGC also typically includes genes for transporters, which may be involved in exporting the final malformin product out of the fungal cell, and transcription factors that regulate the expression of the entire cluster. uniprot.org The identification of this BGC has been a significant step in understanding the genetic basis of malformin production. researchgate.net

Regulation of Biosynthetic Gene Expression

The expression of the malformin biosynthetic gene cluster is a tightly controlled process, influenced by a combination of genetic and epigenetic factors. The genes within the BGC are co-regulated, ensuring that all the necessary enzymatic components for malformin synthesis are produced in a coordinated manner. verywellhealth.com

A key regulatory mechanism involves transcription factors (TFs), which are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. The malformin BGC contains genes that are predicted to encode for such transcription factors, suggesting their direct involvement in modulating the expression of the cluster. asm.orgibwf.de In some fungal biosynthetic gene clusters, global transcription factors can target pathway-specific transcription factors, creating a hierarchical regulatory network that allows for a nuanced response to various signals. biorxiv.org

Furthermore, the location of the BGC within the fungal chromosome can play a role in its expression. Studies in fungi have shown that the chromatin structure—the complex of DNA and proteins that forms chromosomes—can influence gene activity. biorxiv.org The accessibility of the gene cluster to the transcriptional machinery can be modulated by the local chromatin environment, which in turn can be influenced by developmental and environmental cues. biorxiv.org This epigenetic regulation adds another layer of control to the production of malformins, allowing the fungus to fine-tune its secondary metabolism in response to its surroundings.

Environmental and Cultivation Factors Influencing Malformin Production

The production of malformins by Aspergillus species is significantly influenced by the surrounding environmental and cultivation conditions. These factors can impact fungal growth and the expression of the biosynthetic genes responsible for secondary metabolite production.

FactorInfluence on Malformin ProductionResearch Findings
Temperature Optimal growth and production occur within a specific range.Aspergillus niger, a known malformin producer, exhibits optimal growth at temperatures between 20-40 °C. inspq.qc.ca Some strains can survive at temperatures as high as 60 °C. inspq.qc.ca
pH The pH of the cultivation medium affects enzyme activity and nutrient availability.The enzymatic synthesis of malformin has been shown to be optimal at a pH of approximately 8.5. asm.orgmaxapress.com Aspergillus niger is also capable of growing in highly acidic environments, with a pH as low as 2.0. inspq.qc.ca
Water Activity (aw) Water availability is crucial for fungal growth and metabolism.Aspergillus niger is a xerophilic fungus, meaning it can thrive in environments with low water availability, with a minimal required aw of 0.77. inspq.qc.ca
Carbon Source The type and concentration of carbon source can significantly impact secondary metabolite production.The choice of carbon source in the culture medium is a critical factor influencing the metabolic pathways of the fungus. nih.gov
Nitrogen Source The availability and nature of the nitrogen source are also key determinants of fungal metabolism.The type of nitrogen source available can modulate the production of secondary metabolites in fungi. nih.gov

Research has demonstrated that various abiotic factors can act as stressors that trigger or enhance the production of secondary metabolites in fungi. inspq.qc.ca For instance, the composition of the substrate, light exposure, and the presence of certain chemicals can all influence the metabolic output of the fungus. maxapress.com

Biological Activities and Mechanistic Investigations of Malformins

Phytotoxic Effects on Plant Physiology

Malformins, including Malformin-B4, are recognized for their significant phytotoxic effects, leading to a variety of growth abnormalities in plants. nih.govtandfonline.com

Induction of Plant Growth Abnormalities

This compound is implicated in causing pronounced malformations in various plant species. One of the most characteristic effects is the induction of root curvature in corn plants and malformations in bean plants. nih.govscribd.comnih.gov These abnormalities are a direct consequence of the compound's interference with normal plant development processes. The structural integrity and growth patterns of the root system are particularly susceptible to the effects of malformins.

Plant SpeciesObserved Abnormalities
Corn (Zea mays)Root curvature nih.govscribd.com
Bean (Phaseolus vulgaris)Malformations nih.govscribd.com

Proposed Mechanisms of Phytotoxicity

The phytotoxic effects of malformins are believed to be mediated through the modulation of key plant hormone signaling pathways, specifically those of ethylene (B1197577) and auxin. core.ac.ukfrontiersin.org Research suggests that malformins can influence the biosynthesis of these hormones, leading to the observed growth disruptions. Ethylene is a gaseous plant hormone that regulates numerous developmental processes, including root growth, while auxin is crucial for cell elongation and differentiation. core.ac.ukfrontiersin.org The interplay between ethylene and auxin is complex, with ethylene often influencing auxin biosynthesis and transport to mediate its effects on root development. core.ac.ukfrontiersin.org It is proposed that malformins interfere with this delicate hormonal balance, resulting in the characteristic root curvatures and other malformations. core.ac.uk

Role in Fungal-Plant Interactions

This compound, as a secondary metabolite of Aspergillus niger, likely plays a role in the interactions between the fungus and plants. mdpi.comnih.gov In many fungal-plant relationships, secondary metabolites produced by the fungus can act as virulence factors, helping the fungus to colonize the plant host. mdpi.com The phytotoxic properties of this compound suggest that it may contribute to the pathogenic potential of Aspergillus niger on certain plant species by weakening the plant's defenses and disrupting its normal growth, thereby facilitating fungal invasion and nutrient acquisition. mdpi.comnih.gov

Modulation of Fibrinolytic Systems

While the primary research focus on malformins has been on their phytotoxicity, there is some indication of their interaction with mammalian biological systems, including the fibrinolytic system.

Pro-fibrinolytic Mechanisms and Molecular Targets

Anti-proliferative and Apoptotic Activities

There is growing interest in the potential anti-proliferative and apoptotic activities of natural compounds. Apoptosis is a programmed cell death process that is crucial for normal development and tissue homeostasis and is often dysregulated in cancer.

Some fungal cyclic peptides have been investigated for their ability to induce apoptosis in cancer cells. nih.gov While specific data on this compound is scarce, related compounds have shown to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.gov For instance, the related compound Malformin C has been reported to induce G2-M phase arrest and apoptosis in colon cancer cells. nih.gov The mechanisms underlying these effects often involve the activation of key apoptotic signaling pathways. However, detailed studies focusing specifically on the anti-proliferative and apoptotic activities of this compound are required to determine its potential in this area.

Effects on Cancer Cell Proliferation and Viability

Research has demonstrated that malformins can inhibit the proliferation of various cancer cell lines. For instance, Malformin C has been shown to dose-dependently inhibit the growth of Colon 38 and HCT 115 cancer cells, with IC50 values of 0.27 and 0.18 µM, respectively. caymanchem.com Similarly, Malformin A1 effectively inhibited the proliferation of PC3 and LNCaP prostate cancer cells in a dose-dependent manner, with IC50 values of 130 nM and 90 nM, respectively. sci-hub.se While specific data for Malformin B4 is less prevalent in the reviewed literature, the activities of other malformins suggest a potential for this compound class to impact cancer cell viability.

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

Malformins have been observed to interfere with the cell cycle progression of cancer cells. Malformin C is a potent inhibitor of bleomycin-induced G2 arrest in human T-cell leukemia-derived Jurkat cells, with an IC50 of 0.9 nM. caymanchem.com It is less potent at abrogating colchicine-induced M phase arrest in the same cell line, showing an IC50 of 24 nM. caymanchem.com Malformin A1 has also been noted to enhance bleomycin-induced G2 arrest, leading to an increase in the sub-G1 phase, which is indicative of apoptosis. mdpi.com This suggests that malformins can disrupt the normal checkpoints of the cell cycle, particularly at the G2/M transition.

Induction of Programmed Cell Death Pathways (e.g., apoptosis, necrosis, autophagy)

The cytotoxic effects of malformins are mediated through the induction of multiple programmed cell death pathways. Malformin A1 has been shown to induce apoptosis, necrosis, and autophagy in prostate cancer cells. sci-hub.se In glioblastoma stem-like cells (GSCs), Malformin C was found to induce both apoptotic and nonapoptotic cell death. nih.gov Specifically, it activated caspases 3/7 in NCH421k and NCH441 GSCs. nih.gov The induction of apoptotic cell death was further confirmed by Annexin V/7AAD staining. nih.gov Furthermore, Malformin C induces autophagy in GSCs; however, it also appears to accumulate in lysosomes, thereby disrupting autophagic flux and contributing to cell death. nih.gov

Associated Molecular Signaling Pathways (e.g., p38 signaling, histone modifications, p53, caspases, LC3)

The mechanisms underlying malformin-induced cell death involve the modulation of several key signaling pathways. The p38 MAPK signaling pathway is a crucial regulator of cellular stress and apoptosis. frontiersin.orgmdpi.com It can be activated by various stressors and, in turn, can phosphorylate and activate downstream targets, including transcription factors and other kinases involved in apoptosis. frontiersin.org

The tumor suppressor protein p53 is another critical player. frontiersin.org The JNK/p38 MAPK pathway can regulate p53, which is involved in apoptosis, cell cycle regulation, and DNA repair. frontiersin.org While direct evidence linking Malformin B4 to p53 is limited, Malformin A1 treatment in ovarian cancer cells led to a significant decrease in p53 protein expression. mdpi.com

Caspases are key executioners of apoptosis. Malformin C has been shown to significantly activate caspases 3/7 in glioblastoma stem-like cells. nih.gov In contrast, a study on Malformin A1 in ovarian cancer cells did not find significant changes in caspase-3 and caspase-9 protein expression. mdpi.com

The conversion of LC3-I to LC3-II is a hallmark of autophagy. mdpi.com Malformin A1 treatment in prostate cancer cells led to the conversion of LC3BI to LC3BII and an increase in GFP-tagged LC3B punctate dots, indicating the induction of autophagy. sci-hub.se Similarly, Malformin C was found to induce autophagy in GSCs. nih.gov

Antimicrobial Properties

Antibacterial Spectrum

Malformin C, a closely related compound to Malformin B4, has demonstrated antibacterial properties, particularly against species of the Bacillus genus. caymanchem.com This suggests that malformins as a class possess potential antibacterial activity.

Antimalarial and Antitrypanosomal Activities

Based on a comprehensive review of available scientific literature, there is currently a lack of specific research data concerning the biological activities of the chemical compound This compound in the areas of mitosis inhibition and the prevention of procoagulant reactions.

Extensive searches have been conducted to identify studies detailing these specific biological effects for this compound. While the broader family of malformins, particularly Malformin A1 and Malformin C, have been the subject of various biological investigations, this level of specific inquiry has not been extended to this compound in the published research that was accessed.

For context, research on other malformins has shown related activities:

Malformin A1 has been reported to prevent IL-1 induced procoagulant reactions and to inhibit the cell cycle at the G2 checkpoint, which is a critical phase of mitosis. nih.govresearchgate.net

Malformin C has been observed to induce G2/M phase arrest in certain cell lines, directly implicating it in the inhibition of mitotic processes. nih.gov

However, it is crucial to note that these findings are specific to Malformin A1 and Malformin C, and such activities cannot be scientifically attributed to this compound without direct experimental evidence. The structural differences between the various malformin compounds can lead to significantly different biological functions.

A review of cyclopeptides produced by Aspergillus niger lists Malformin B4 among other secondary metabolites. researchgate.netscielo.br While general cytotoxic activities like inhibiting cell proliferation and arresting the cell cycle are mentioned for the malformin group as a whole, specific data, detailed research findings, or data tables for this compound's effect on mitosis or procoagulant reactions are not provided in the available literature. researchgate.net

Therefore, due to the absence of specific scientific studies and data on this compound for the requested biological activities, the content for the section "3.6. Other Investigated Biological Activities (e.g., inhibition of mitosis, procoagulant reaction prevention)" cannot be generated at this time while adhering to the required standards of scientific accuracy and detail.

Structure Activity Relationship Sar Studies of Malformins

Importance of Cyclic Peptide Backbone and Disulfide Bridge Integrity

The cyclic nature of the malformin backbone and the presence of an intramolecular disulfide bridge are fundamental to their biological activity. Studies on various malformins have consistently shown that the rigidity and conformational stability conferred by these features are essential for their function.

The cyclic structure is formed by a peptide bond between the N-terminal and C-terminal amino acids, which restricts the conformational flexibility of the molecule. This pre-organization of the peptide backbone is believed to be crucial for its interaction with biological targets. Research on malformin A1 has demonstrated that linearization of the cyclic peptide frame leads to a significant decrease in its pro-fibrinolytic activity. nih.gov This highlights the importance of the cyclic conformation for presenting the amino acid side chains in the correct orientation for receptor binding or enzymatic interaction.

Furthermore, the disulfide bond between two D-cysteine residues at positions 1 and 2 is a critical structural element. creative-proteomics.comnih.gov This bond creates a bicyclic structure that further stabilizes the peptide's three-dimensional shape. Reduction of the disulfide bond in malformin A1 has been shown to diminish its biological activity, indicating that the integrity of this bridge is paramount. nih.gov Similarly, for malformin C, the disulfide bond is reported to be essential for its potent antimalarial and antitrypanosomal properties. nih.gov Although specific studies on Malformin-B4 are not available, its structure also contains this conserved cyclic backbone and disulfide bridge, suggesting that these features are equally critical for its biological activity. The disruption of these core structural motifs would likely render this compound inactive.

Contribution of Individual Amino Acid Residues and Stereochemistry

The specific amino acid residues and their stereochemistry at positions 3, 4, and 5 of the malformin ring play a crucial role in modulating the biological activity and defining the identity of different malformin analogues. The general structure of malformins is cyclo-(D-Cys¹-D-Cys²-L-aa³-D-aa⁴-L-aa⁵).

Malformin B is a group of closely related compounds that differ in their amino acid composition at these variable positions. The structures of several Malformin B compounds have been elucidated through methods like HPLC, amino acid analysis, mass spectrometry, and two-dimensional NMR experiments. nih.govresearchgate.net

CompoundAmino Acid at Position 3 (L-configuration)Amino Acid at Position 4 (D-configuration)Amino Acid at Position 5 (L-configuration)
Malformin B1aValLeuallo-Ile
Malformin B1bValLeuIle
Malformin B2aIleLeuallo-Ile
Malformin B2bIleLeuIle

Studies on other malformins have revealed the importance of the hydrophobicity and steric bulk of the side chains at these positions. For instance, in malformin A1, the bulky hydrophobic side chains are considered crucial for its pro-fibrinolytic activity. nih.gov Substitution of a branched-chain amino acid with a polar residue like lysine in malformin A1 resulted in a loss of activity. nih.gov This suggests that hydrophobic interactions are key to the biological function of malformins. Given that this compound and other B-series malformins also possess branched-chain hydrophobic amino acids (Val, Leu, Ile, allo-Ile), it is highly probable that these residues are critical for their activity.

The stereochemistry of the amino acids is another vital factor. The presence of both D- and L-amino acids is a hallmark of malformins. This unique arrangement of stereoisomers contributes to the specific three-dimensional conformation of the peptide and can protect it from degradation by proteases. Any alteration in the stereochemistry of these residues would likely lead to a significant change in the peptide's conformation and a corresponding loss of biological activity.

Impact of Chemical Modifications and Analogues on Biological Activity

The synthesis of chemical analogues and the modification of the malformin structure have been instrumental in elucidating its SAR. While specific studies on this compound analogues are not documented in the available literature, the principles learned from other malformins can be extrapolated.

Key findings from studies on malformin A1 derivatives include:

Linearization: As mentioned, breaking the cyclic peptide backbone significantly reduces activity. nih.gov

Disulfide Bond Reduction: Cleavage of the disulfide bridge also leads to a marked decrease in biological function. nih.gov

Phenylalanine Derivatives: Replacing the branched-chain amino acid with phenylalanine resulted in analogues with similar pro-fibrinolytic effects to malformin A1, but with increased cytotoxicity. nih.gov This suggests that the aromatic side chain can effectively mimic the hydrophobic interactions of the original residues.

Computational and Synthetic Approaches to SAR Elucidation

The study of malformin SAR has been significantly advanced by modern synthetic and computational techniques.

Computational Approaches: While specific computational studies on this compound are not readily available, computational methods are increasingly used in peptide SAR studies. Techniques such as molecular docking and molecular dynamics (MD) simulations could provide valuable insights into the SAR of this compound.

Molecular Docking: This technique could be used to predict the binding mode of this compound to a potential biological target. By comparing the docking scores and binding interactions of different this compound analogues, researchers could rationalize their observed biological activities and guide the design of more potent compounds.

These computational tools, in conjunction with synthetic chemistry and biological testing, provide a powerful platform for a comprehensive SAR elucidation of complex natural products like this compound.

Methodological Approaches in Malformin Research

Isolation, Separation, and Purification Methodologies

The initial step in malformin research involves the isolation of these compounds from the culture filtrates of Aspergillus niger. spandidos-publications.com A common procedure begins with the extraction of the culture filtrate with an organic solvent, such as N-butyl alcohol, followed by evaporation to yield a crude extract. nih.gov This crude mixture contains various malformin analogues and other metabolites, necessitating further separation and purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the different malformin compounds. researchgate.netnih.gov Specifically, reversed-phase HPLC (RP-HPLC) has proven to be highly effective. nih.gov For instance, malformin B has been successfully separated into six distinct compounds using an ODS (octadecylsilane) column with a mobile phase consisting of a methanol-water-trifluoroacetic acid (TFA) mixture. tandfonline.comoup.com Similarly, malformin A has been resolved from a dimethyl sulfoxide (B87167) (DMSO) solution using an ODS column with a methanol-water-TFA eluent. tandfonline.com Column chromatography, often using silica (B1680970) gel, is another critical purification step, typically employed for the initial fractionation of the crude extract before final purification by HPLC. nih.goviipseries.org

The selection of the stationary and mobile phases in these chromatographic methods is crucial for achieving high resolution and purity. The use of different solvent gradients allows for the sequential elution of the various malformin analogues based on their subtle differences in polarity and hydrophobicity. iipseries.orgthermofisher.com

Table 1: Chromatographic Methods for Malformin-B4 Purification

Technique Stationary Phase Mobile Phase Example Purpose
Column Chromatography Silica Gel Chloroform-Methanol Gradient Initial fractionation of crude extract nih.gov

Structural Elucidation Techniques

Once purified, the precise chemical structure of malformin analogues like this compound is determined using a combination of powerful analytical techniques. clariant.com

Amino Acid Analysis is a fundamental first step to identify the constituent amino acids of the peptide. nih.gov This technique reveals the types and relative quantities of the amino acids present in the malformin molecule. For Malformin B4, amino acid analysis indicated the presence of valine, two isoleucine residues, and two cysteine residues. tandfonline.com

Mass Spectrometry (MS) is indispensable for determining the molecular weight and amino acid sequence of the peptide. rfi.ac.uk High-resolution mass spectrometry (HRMS) provides the exact molecular formula. tandfonline.com Tandem mass spectrometry (MS/MS) experiments are then used to sequence the peptide by fragmenting the molecule and analyzing the resulting daughter ions. nih.govtandfonline.com This fragmentation pattern provides critical information about the linear sequence of the amino acids within the cyclic structure. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the ultimate detail for structural elucidation, including the stereochemistry of the amino acids. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HOHAHA (Homonuclear Hartmann-Hahn), and NOESY (Nuclear Overhauser and Exchange Spectroscopy), are employed to establish the connectivity between atoms and the spatial proximity of different protons in the molecule. tandfonline.com These experiments have been instrumental in deducing the complete three-dimensional structure of malformins, confirming the cyclo-D-cysteinyl-D-cysteinyl-L-amino acid-D-amino acid-L-amino acid backbone. researchgate.netnih.govtandfonline.com For Malformin B4, ¹H-¹H COSY data was used to assign the signals to the specific amino acid residues. tandfonline.com

Table 2: Techniques for the Structural Elucidation of this compound

Technique Information Obtained
Amino Acid Analysis Identifies and quantifies the constituent amino acids nih.govtandfonline.com
Mass Spectrometry (MS/MS) Determines molecular weight and amino acid sequence nih.govtandfonline.comtandfonline.com

Bioassay Development for Specific Activities

To understand the biological function of malformins, various bioassays are developed to screen for and quantify their specific activities. These assays are critical for guiding the isolation process and for characterizing the pharmacological and physiological effects of the purified compounds. nih.gov

Plant Bioassays are the classical method for detecting malformin activity, stemming from their initial discovery as plant growth regulators. jst.go.jp A common assay involves observing the induction of curvatures in the roots of corn (Zea mays) seedlings or malformations in the stems and petioles of bean (Phaseolus vulgaris) plants. spandidos-publications.comasm.org The potency of a sample is determined by the lowest concentration that elicits a visible response. nih.gov

Cell-Based Assays are employed to investigate the effects of malformins on various cell types, including cancer cells. spandidos-publications.commedchemexpress.com These assays can measure a range of endpoints, such as cell viability, proliferation, apoptosis (programmed cell death), and cell cycle progression. nih.govcaymanchem.com For example, the cytotoxic effects of malformins have been evaluated against human cancer cell lines by measuring the concentration required to inhibit cell growth by 50% (IC50). caymanchem.com Immunofluorescence staining can be used to visualize changes in cellular structures or the expression of specific proteins within the cell after treatment. nih.gov

Enzyme Assays can be developed to investigate whether malformins interact with specific enzymes. While specific enzyme targets for this compound are not extensively detailed, this approach is a standard in drug discovery to elucidate mechanisms of action. scispace.com For instance, if a malformin is hypothesized to inhibit a particular kinase, an in vitro assay would be set up to measure the enzyme's activity in the presence and absence of the compound.

Table 3: Bioassays Used in Malformin Research

Bioassay Type Example Measured Endpoint
Plant Bioassay Corn root curvature assay Induction of root curvature jst.go.jpasm.org
Plant Bioassay Bean malformation assay Induction of stem and petiole malformations spandidos-publications.comasm.org
Cell-Based Assay Cancer cell cytotoxicity assay Cell viability (e.g., IC50 value) caymanchem.com

Techniques for Biosynthetic Pathway Analysis

Understanding how Aspergillus niger synthesizes malformins is a key area of research, addressed through several advanced techniques.

Isotopic Labeling studies are a powerful tool for tracing the metabolic origins of the atoms within the malformin structure. mdpi.com In this method, the fungus is grown on a medium containing precursor molecules (like amino acids) labeled with stable isotopes (e.g., ¹³C or ¹⁵N). nih.govnih.gov The resulting malformins are then isolated, and the positions of the isotopic labels are determined using NMR or mass spectrometry. This reveals which precursors are incorporated and how they are assembled. mdpi.com Early studies provided evidence that cysteine, rather than cystine, is the direct precursor incorporated into the peptide, with the disulfide bridge forming later. nih.gov

Enzyme Assays using cell-free extracts from Aspergillus niger have been used to identify and characterize the enzymes involved in malformin synthesis. nih.govethz.ch These experiments have shown that the synthesis is a non-ribosomal process, stimulated by ATP, K⁺, and Mg⁺⁺, and is not inhibited by typical protein synthesis inhibitors like puromycin (B1679871) or chloramphenicol. nih.gov Such assays can help to dissect the individual enzymatic steps in the biosynthetic pathway.

Genetic Manipulation of the producing organism, Aspergillus niger, is a modern approach to identify the genes responsible for malformin biosynthesis. By creating knockout mutants (deleting specific genes) or overexpressing certain genes, researchers can observe the effect on malformin production. mit.edu The identification of a gene cluster—a group of genes located together on the chromosome that are involved in the synthesis of a specific secondary metabolite—is a primary goal. Analyzing the function of the genes within this cluster can fully elucidate the biosynthetic pathway at a molecular level.

Table 4: Mentioned Compounds

Compound Name
This compound
Malformin A
Malformin B
Malformin C
Valine
Isoleucine
Cysteine
N-butyl alcohol
Methanol
Trifluoroacetic acid (TFA)
Dimethyl sulfoxide (DMSO)
Chloroform
Puromycin
Chloramphenicol

Ecological and Environmental Significance of Malformins

Role as Fungal Secondary Metabolites in Ecosystems

Fungi produce a vast array of secondary metabolites, which are compounds not essential for their basic growth but crucial for their survival and interaction within an ecosystem. nih.gov Malformins are a prime example of such compounds, synthesized by non-ribosomal peptide synthetases (NRPSs). uniprot.orgnih.gov These metabolites are considered outward-directed small molecules that are genetically encoded by clustered genes. nih.gov

In their natural habitats, which often include soil and decaying plant matter, fungi like Aspergillus niger face numerous challenges. core.ac.ukresearchgate.net The production of secondary metabolites like malformins is a key strategy for navigating these complex environments. core.ac.uk For instance, malformins have been implicated in causing growth abnormalities in plants, such as root curling and top deformation, which could facilitate the fungus's colonization of plant tissues. epa.gov This is a common strategy among saprotrophic and pathogenic fungi to gain access to nutrients. mdpi.com

The diversity of secondary metabolites, including malformins, produced by a single fungal species can be extensive, with the genetic potential to produce hundreds of individual compounds. core.ac.uk This chemical diversity allows the fungus to adapt to various ecological niches and stresses. Malformin A1, for example, has been isolated from marine-derived fungi, highlighting the broad distribution and ecological importance of these compounds in diverse environments, from terrestrial to marine ecosystems. frontiersin.orgmdpi.com

Contribution to Fungal Competitive Advantages

The production of malformins provides Aspergillus species with a significant competitive edge over other microorganisms in their habitat. scielo.br One of the ways they achieve this is through their antimicrobial properties. For example, Malformin C, isolated from a marine Aspergillus species, has demonstrated algicidal activity against noxious red tide algae. researchgate.net This ability to inhibit the growth of competing microorganisms is crucial for securing resources in nutrient-limited environments.

In the context of plant-fungal interactions, malformins can act as virulence factors. The presence of malformin-like substances in malformed mango panicles suggests their involvement in disease development. ishs.org By inducing physiological changes in the host plant, such as altered hormone levels, the fungus can create a more favorable environment for its own growth and proliferation, thereby outcompeting other potential colonizers. ishs.org

Interactions with Host Organisms and Microbiomes

The interaction between fungi, their secondary metabolites, and host organisms is a complex interplay that can influence the health and composition of the host's microbiome. The collection of a host and its associated microbial community is often referred to as a holobiont. ku.dkscelse.sg Fungal metabolites can shape the host niche and modulate the host's immune response. kcl.ac.uk

In animal systems, the ingestion of feed contaminated with mycotoxins from Aspergillus niger, including malformins, has been shown to have adverse effects. epa.gov This highlights the potential for fungal secondary metabolites to impact the health of higher organisms. The microbiome plays a crucial role in modulating host defense and immunity, and interactions between the microbiome and pathogenic fungi can determine the outcome of an infection. nih.gov While direct studies on the effect of Malformin-B4 on specific host microbiomes are limited, the broader understanding of host-microbiome interactions suggests that such compounds could influence the composition and function of the microbial communities within a host. nih.govnih.gov The presence of toxigenic fungi and their metabolites can have cascading effects on the entire ecosystem, from microorganisms to plants and animals. nih.gov

Future Research Directions and Translational Perspectives

Discovery of Novel Malformin Analogues with Enhanced Specificity or Reduced Unwanted Effects

The development of novel analogues of the malformin family, including structures related to Malformin-B4, is a primary research objective aimed at improving therapeutic efficacy while minimizing undesirable side effects. nih.gov Scientists are exploring how specific structural modifications impact biological activity, which is crucial for designing derivatives with enhanced target specificity and reduced off-target effects.

One promising strategy involves the targeted synthesis of derivatives to augment anti-tumor activity. Inspired by the Warburg effect, where cancer cells exhibit increased glucose uptake, researchers have designed and synthesized a β-glucoside of malformin C. nih.gov The rationale is to create a "Trojan horse" molecule that can be selectively transported into tumor cells via overexpressed glucose transporters (GLUTs). nih.gov Once inside the tumor's unique microenvironment, the glucose moiety would be cleaved, releasing the active cytotoxic malformin component directly at the site of action. nih.gov This approach aims to increase the concentration of the active drug in cancer cells while sparing normal cells, thereby enhancing specificity and reducing systemic toxicity.

Structure-activity relationship (SAR) studies are also critical. Research on malformin C derivatives has revealed that the integrity of the disulfide bond and the presence of branched-chain amino acids are essential for their potent antimalarial and antitrypanosomal properties. ijbiotech.com Similarly, studies on other synthetic analogues have shown that linearizing the cyclic peptide frame by reducing the disulfide bond leads to a decrease in pro-fibrinolytic activity. nih.gov This knowledge allows for the rational design of new analogues where specific components of the molecule are altered to either enhance a desired biological effect or diminish an unwanted one. By systematically substituting amino acid residues or modifying the peptide backbone, researchers can fine-tune the molecule's properties. nih.govijbiotech.com

Advanced Understanding of Molecular Mechanisms and Cellular Targets

A deeper comprehension of how malformins exert their effects at the molecular and cellular levels is crucial for their development as therapeutic agents or research tools. While the precise targets of this compound are still under investigation, studies on the closely related Malformin A1 and Malformin C have provided significant insights into their cytotoxic mechanisms.

Research on Malformin A1 has shown that it can trigger multiple forms of cell death, including apoptosis, necrosis, and autophagy, in prostate cancer cells. abcam.com A key mechanism is the induction of intense oxidative stress, characterized by a rapid buildup of reactive oxygen species (ROS) and a subsequent decrease in the mitochondrial membrane potential. abcam.comtandfonline.com This mitochondrial damage appears to be a central event, leading to the activation of caspases for apoptosis and the depletion of cellular ATP, which results in necrosis. abcam.com

Furthermore, malformins can modulate autophagy, a cellular recycling process. In prostate cancer cells, Malformin A1 activates autophagy through the AMPK/mTOR signaling pathway, and interestingly, inhibiting this process was found to lessen the cell death induced by the compound. abcam.com More recent and detailed investigations into Malformin C have revealed a more complex mechanism in glioblastoma stem-like cells (GSCs). Malformin C was found to preferentially kill these highly resilient cancer cells by binding to a multitude of proteins, which leads to their aggregation and causes severe proteotoxic stress. nih.gov This triggers the unfolded protein response (UPR), a cellular stress response pathway. nih.gov Concurrently, Malformin C accumulates in the lysosomes, disrupting autophagic flux and preventing the cell from clearing the aggregated proteins, ultimately driving the cancer stem cells toward death. nih.gov This dual mechanism of inducing proteotoxic stress while blocking the primary cellular defense against it highlights a sophisticated mode of action.

In ovarian cancer cells, Malformin A1 has demonstrated the ability to overcome cisplatin (B142131) resistance and appears to induce apoptosis through a non-canonical pathway involving the downregulation of the anti-apoptotic protein Bcl-2 and the tumor suppressor p53. tandfonline.com

Table 1: Investigated Cytotoxic Mechanisms of Malformins

Mechanism Observed Effects Investigated Malformin Cell Type Reference
Oxidative Stress Rapid accumulation of Reactive Oxygen Species (ROS); Decrease in mitochondrial membrane potential. Malformin A1 Prostate Cancer (PC3, LNCaP) abcam.comtandfonline.com
Apoptosis Caspase activation following mitochondrial damage. Malformin A1 Prostate Cancer (PC3, LNCaP) abcam.com
Necrosis Intracellular ATP deletion following mitochondrial damage. Malformin A1 Prostate Cancer (PC3, LNCaP) abcam.com
Autophagy Activation via AMPK/mTOR pathway; Inhibition of autophagy reduces cell death. Malformin A1 Prostate Cancer (PC3, LNCaP) abcam.com
Proteotoxicity Binds to and causes aggregation of multiple proteins, inducing the Unfolded Protein Response (UPR). Malformin C Glioblastoma Stem-like Cells nih.gov
Autophagic Flux Blockade Accumulates in lysosomes, disrupting the clearance of aggregated proteins. Malformin C Glioblastoma Stem-like Cells nih.gov

| Non-canonical Apoptosis | Down-regulation of bcl2 and p53. | Malformin A1 | Ovarian Cancer (A2780S, A2780CP) | tandfonline.com |

Biosynthetic Engineering for Optimized Production

The natural production of malformins by fungi like Aspergillus niger is often low, presenting a significant hurdle for further research and potential commercialization. Biosynthetic engineering offers a powerful solution to this "supply problem" by optimizing the production process through genetic manipulation. ufl.edu

A critical first step in this endeavor has been achieved with the prediction and subsequent verification of the malformin biosynthetic gene cluster (BGC) in several Aspergillus species. nih.gov BGCs are discrete groups of genes that collectively encode the enzymatic machinery needed to produce a specific secondary metabolite. plos.org Identifying the malformin BGC provides the genetic blueprint necessary for targeted engineering strategies. nih.gov

Several advanced engineering approaches are now poised for application to malformin production:

Heterologous Expression: This involves transferring the entire malformin BGC from its native, often slow-growing and genetically challenging fungus, into a more robust and easily manipulated "chassis" organism. escholarship.orgresearchgate.net Hosts like Streptomyces species or the yeast Saccharomyces cerevisiae are industrially proven and possess well-understood metabolisms and extensive genetic toolkits, making them ideal for high-level production of complex natural products. ufl.eduresearchgate.net

Gene Cluster Refactoring: This strategy involves redesigning the BGC itself to optimize its expression in a new host. This can include replacing native promoters with stronger, inducible ones to control the timing and level of gene expression, optimizing codon usage for the chosen host, and removing unnecessary regulatory elements that might hinder production. d-nb.info

Metabolic Engineering of the Host: To maximize yield, the metabolism of the host organism can be re-wired. This includes engineering precursor pathways to increase the supply of the amino acid building blocks (such as cysteine, valine, and isoleucine for this compound) required for malformin synthesis. researchgate.net Simultaneously, competing metabolic pathways that divert these precursors away from malformin production can be downregulated or deleted. researchgate.net

These strategies, which have been successfully applied to enhance the production of other complex molecules, pave the way for developing an efficient, sustainable, and economical supply of this compound and its analogues, thereby facilitating advanced preclinical and clinical investigations. ufl.eduresearchgate.net

Potential as Research Probes or Biocontrol Agents

Beyond direct therapeutic applications, the distinct biological activities of malformins make them valuable as specialized molecular probes for basic research and as potential agents for biocontrol in agriculture.

As Research Probes: A molecular probe is a substance used to study the properties of other molecules or cellular structures. The specific mechanisms of action of malformins allow them to serve this function. For instance, Malformin C's ability to induce proteotoxic stress and simultaneously block autophagic flux makes it a powerful tool for studying the interplay between these two critical pathways in the context of cancer, particularly in resilient populations like cancer stem cells. nih.gov Researchers can use it to probe the vulnerabilities of the cellular protein quality control system. Similarly, the well-documented effects of malformins on plant growth, mediated through interactions with ethylene (B1197577) and auxin signaling pathways, position them as useful chemical probes to dissect the complex network of plant hormone regulation. researchgate.netmdpi.com

As Biocontrol Agents: The malformin family exhibits a broad range of activities against various agricultural pests and pathogens, suggesting significant potential for the development of natural pesticides.

Plant Growth Regulation: Malformins were first identified through their ability to cause malformations in plants and regulate growth, indicating a direct interaction with fundamental plant physiological processes. tandfonline.comuniv-lille.fr

Antiviral Activity: Malformin A1 has been shown to effectively inhibit the replication of the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen. tandfonline.comresearchgate.net Its mechanism may be linked to its ability to modulate ethylene production, which can in turn trigger the plant's own defense systems. researchgate.net

Algicidal Activity: Malformin C demonstrates potent, dose-dependent algicidal effects against noxious red tide algae, causing rapid cell damage, including perforation and fragmentation. researchgate.net This suggests a potential application in controlling harmful algal blooms.

Insecticidal and Antibacterial Properties: Various malformins are reported to have insecticidal and antibacterial activities, further broadening their scope as potential biocontrol agents to protect crops from a range of threats. nih.govpreprints.org

The development of malformins as biocontrol agents offers a potentially more biodegradable and ecologically compatible alternative to synthetic chemical pesticides.

Table 2: Profile of this compound

Property Data
Chemical Formula C23H39N5O5S2
Molecular Weight 529.7 g/mol
Structure Cyclic pentapeptide with a disulfide bond.
Amino Acid Composition Cysteine, Cysteine, Valine, Isoleucine, Isoleucine
CAS Number 149596-55-4
Known Producing Organism Aspergillus niger

Data sourced from PubChem CID 38350263 and other chemical databases. nih.govtandfonline.com

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Malformin-B4 from fungal sources, and what challenges are associated with its purification?

  • Methodological Answer : this compound is typically isolated from Penicillium species using solvent extraction followed by chromatographic techniques. Ethyl acetate or methanol extracts are fractionated via column chromatography, and final purification is achieved using reverse-phase HPLC to ensure high purity (>95%). Challenges include minimizing degradation during extraction (pH and temperature control) and optimizing solvent systems for peptide solubility .

Q. Which structural features of this compound are critical for its biological activity, and how are these confirmed experimentally?

  • Methodological Answer : The cyclic pentapeptide structure, including disulfide bonds and specific amino acid residues (e.g., cysteine and valine), is essential for bioactivity. Structural confirmation involves nuclear magnetic resonance (NMR) for sequence determination, mass spectrometry for molecular weight validation (~1,000 Da), and X-ray crystallography for 3D conformation. Mutagenesis studies or synthetic analogs with modified residues can further validate structure-activity relationships .

Q. What are the recommended conditions for maintaining this compound stability during experimental assays?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized this compound at -20°C in inert atmospheres (argon or nitrogen) to prevent oxidation. For aqueous solutions, use buffers at pH 6–7 and avoid prolonged exposure to temperatures >37°C. Stability should be confirmed via HPLC or LC-MS before critical assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in experimental design, such as differences in target organisms, concentrations (e.g., 0.1 µg/mL vs. 10 µg/mL), or assay conditions (pH, temperature). To address this:

  • Replicate experiments under standardized protocols.
  • Perform dose-response curves to establish EC50/IC50 values.
  • Use statistical tools (e.g., ANOVA, t-tests) to compare datasets and identify confounding variables.
  • Report raw data and contextual factors (e.g., fungal strain source, synthesis method) to enable cross-study validation .

Q. What strategies are effective for optimizing the chemical synthesis of this compound to enhance yield and scalability?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection is commonly used. Key strategies include:

  • Optimizing coupling reagents (e.g., HATU/DIPEA) to improve reaction efficiency.
  • Introducing microwave-assisted synthesis to reduce cycle times.
  • Using orthogonal protecting groups for cysteine residues to prevent disulfide scrambling.
  • Purify intermediates via flash chromatography and validate each step with LC-MS. Final yields >50% are achievable with rigorous optimization .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in plant-pathogen interactions?

  • Methodological Answer :

  • Hypothesis-driven design : Test this compound’s effect on fungal hyphal growth inhibition (microscopy) and reactive oxygen species (ROS) induction (fluorometric assays).
  • Controls : Include untreated pathogens and structurally similar inactive analogs.
  • Multi-omics integration : Combine transcriptomics (RNA-seq) to identify differentially expressed genes and metabolomics (LC-MS) to detect pathogen-specific metabolite changes.
  • Dose standardization : Use concentrations validated via preliminary toxicity assays (e.g., 0.1–10 µg/mL) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in bioassays?

  • Methodological Answer :

  • Fit dose-response data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R).
  • Calculate EC50/IC50 values with 95% confidence intervals.
  • Apply Bonferroni correction for multiple comparisons in ANOVA.
  • Report effect sizes and power analysis to ensure reproducibility .

Tables for Key Data

Parameter Optimal Condition Method Reference
Purification Purity>95%Reverse-phase HPLC
Stability (pH)6–7Buffered aqueous solutions
Bioactive Concentration Range0.1–10 µg/mLPathogen growth inhibition assays
Synthesis Challenge Solution Validation Technique
Disulfide bond scramblingOrthogonal cysteine protectionLC-MS, Ellman’s assay
Low coupling efficiencyMicrowave-assisted SPPSKaiser test, ninhydrin monitoring

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.